molecular formula C8H4BrF2N B6142086 2-(2-bromophenyl)-2,2-difluoroacetonitrile CAS No. 1334149-10-8

2-(2-bromophenyl)-2,2-difluoroacetonitrile

Cat. No.: B6142086
CAS No.: 1334149-10-8
M. Wt: 232.02 g/mol
InChI Key: KSVAVTVRTNTGEH-UHFFFAOYSA-N
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Description

2-(2-bromophenyl)-2,2-difluoroacetonitrile is an organic compound that features a bromine atom, two fluorine atoms, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenyl)-2,2-difluoroacetonitrile can be achieved through several methods. One common approach involves the reaction of 2-bromobenzonitrile with difluoromethylating agents under specific conditions. For instance, the reaction can be carried out using difluoromethyltrimethylsilane in the presence of a base such as potassium tert-butoxide. The reaction typically proceeds at room temperature and yields the desired product with high efficiency.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reagents may be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenyl)-2,2-difluoroacetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products

    Substitution: Products include azides, thiols, and other substituted derivatives.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include primary and secondary amines.

Scientific Research Applications

2-(2-bromophenyl)-2,2-difluoroacetonitrile has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

    Materials Science: It is utilized in the preparation of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)-2,2-difluoroacetonitrile involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the nitrile group, contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and lead to specific effects, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromophenylacetonitrile
  • 2,2-difluoroacetonitrile
  • 2-bromo-2,2-difluoroethanol

Uniqueness

2-(2-bromophenyl)-2,2-difluoroacetonitrile is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these elements enhances its reactivity and potential for diverse applications compared to similar compounds that lack one or more of these functional groups.

Properties

IUPAC Name

2-(2-bromophenyl)-2,2-difluoroacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2N/c9-7-4-2-1-3-6(7)8(10,11)5-12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVAVTVRTNTGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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